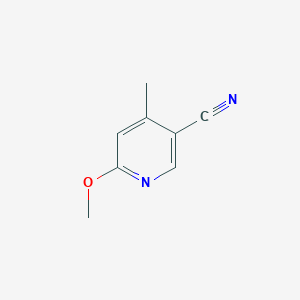

6-Methoxy-4-methylnicotinonitrile

Description

6-Methoxy-4-methylnicotinonitrile (CAS: 1355196-92-7) is a substituted pyridine derivative with the molecular formula C₈H₇N₂O. Its structure features a methoxy group (-OCH₃) at the 6-position, a methyl group (-CH₃) at the 4-position, and a cyano group (-CN) at the 3-position of the pyridine ring. This compound belongs to the nicotinonitrile family, which is widely studied for its applications in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents .

Nicotinonitriles are typically synthesized via condensation reactions involving α,β-unsaturated ketones and malononitrile, as seen in structurally related compounds .

Properties

IUPAC Name |

6-methoxy-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-8(11-2)10-5-7(6)4-9/h3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCBAYCUKHGSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243469-66-1 | |

| Record name | 6-methoxy-4-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methylnicotinonitrile can be achieved through multicomponent reactions involving the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and triethylamine are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

6-Methoxy-4-methylnicotinonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes through its chemical structure .

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Hydroxy/Chloro: The methoxy group in this compound is electron-donating, enhancing resonance stabilization of the pyridine ring compared to electron-withdrawing chloro (-Cl) or polar hydroxy (-OH) groups. This difference impacts solubility and reactivity .

Bioactivity

Nicotinonitrile derivatives exhibit diverse bioactivities, including antitumor, antimicrobial, and anti-hyperglycemic effects. For example:

- 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile demonstrates fluorescent properties and π-π stacking interactions, making it suitable for optical materials .

Material Science

- Fluorescence: Methoxy-substituted nicotinonitriles often exhibit strong fluorescence due to extended conjugation. For instance, 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile forms wave-like sheets stabilized by N–H···N hydrogen bonds and π-π interactions, enhancing its optical properties .

- Stability: The methyl group in this compound may improve thermal stability compared to hydroxy or amino analogs, which are prone to oxidation .

Biological Activity

6-Methoxy-4-methylnicotinonitrile is a chemical compound characterized by the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. Recent studies have begun to elucidate its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The unique substitution pattern of this compound, which includes a methoxy group and a nitrile functional group on a pyridine ring, contributes to its distinct chemical and biological properties. This structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| Functional Groups | Methoxy (-OCH3), Nitrile (-CN) |

| Chemical Class | Nicotinonitriles |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

Antifungal Effects

In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal pathogens. The mechanism underlying this activity may involve disruption of fungal cell membranes or interference with essential metabolic pathways.

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within microbial cells. It may bind to enzymes or receptors, modulating their activity and leading to inhibition of growth or cell death. However, detailed studies are still required to fully elucidate these pathways.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, with a minimum inhibitory concentration (MIC) determined for both strains.

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound against Candida albicans. The study reported that treatment with this compound resulted in a significant reduction in fungal colony-forming units (CFUs), highlighting its potential as an antifungal agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6-Methoxy-2-methylnicotinonitrile | Moderate antibacterial | Different substitution pattern |

| 4-Methoxy-6-methylnicotinonitrile | Low antifungal | Lacks nitrile group |

| 2,6-Dimethoxynicotinonitrile | High antifungal | Contains two methoxy groups |

The comparative analysis indicates that while other nicotinonitriles possess biological activities, this compound stands out due to its specific structural features that enhance its antimicrobial and antifungal properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.